molecular formula C21H20N4O4S2 B2729996 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893343-84-5

1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B2729996
CAS RN: 893343-84-5
M. Wt: 456.54
InChI Key: UPWNSMPTFLGIPL-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Dual Enzyme Inhibition for Antimicrobial Activity : A study has developed a series of N-sulfonamide 2-pyridone derivatives that combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into one molecule. Among these, some compounds exhibited significant antimicrobial activities against tested bacterial and fungal strains. The most potent dual DHPS/DHFR inhibitor showed promising results in enzyme assay studies, highlighting its potential in addressing microbial resistance (Azzam, Elsayed, & Elgemeie, 2020).

Enzyme Inhibition and Biological Activities

  • Carbonic Anhydrase Inhibition for Antitumor and Antimicrobial Effects : Another research focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes. This study presents the potential of sulfonamide derivatives in developing antitumor and antimicrobial agents (Kucukoglu et al., 2016).

Synthetic Methodologies and Chemical Properties

  • Synthesis and Evaluation of Sulfonamide Hybrids : Research into sulfonamide-based hybrid compounds has shown a wide range of pharmacological activities. Recent advances in the synthesis and biological activity of two-component sulfonamide hybrids have been reviewed, highlighting the versatility of sulfonamide compounds in creating effective pharmaceutical agents (Ghomashi et al., 2022).

Anticonvulsant Activities

  • Benzothiazole Coupled Sulfonamide Derivatives as Anticonvulsant Agents : A study synthesized benzene sulfonamides linked to a benzothiazole moiety and evaluated their anticonvulsant potential. Among the compounds synthesized, one showed significant anticonvulsant activity, highlighting the therapeutic potential of sulfonamide derivatives in neurological disorders (Khokra et al., 2019).

properties

IUPAC Name

1,3,4-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,6-dioxo-5H-pyrimidin-3-ium-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O4S2/c1-12-5-10-16-17(11-12)30-19(22-16)14-6-8-15(9-7-14)23-31(28,29)18-13(2)24(3)21(27)25(4)20(18)26/h5-11,18,23H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMUHZNRBGHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4C(=[N+](C(=O)N(C4=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O4S2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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